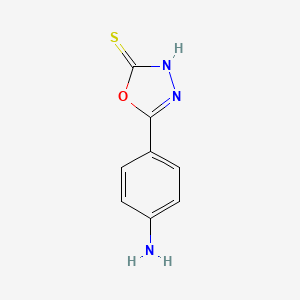

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

Vue d'ensemble

Description

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol and its derivatives are synthesized through a multistep process starting from various benzoic acids or their analogues. These compounds have been extensively studied for their antimicrobial activities and potential applications in various fields of chemistry and biology.

Synthesis Analysis

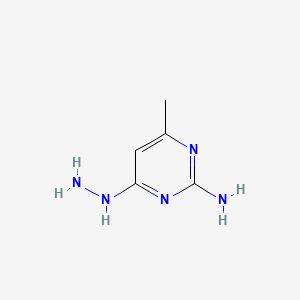

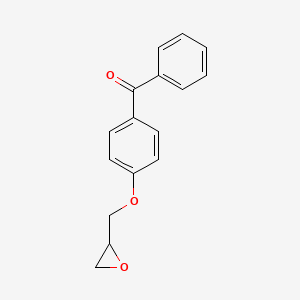

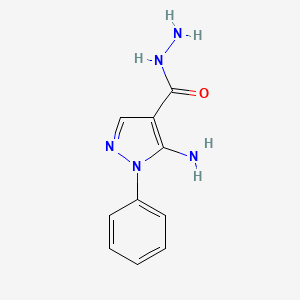

The synthesis typically involves converting benzoic acid or its derivatives into corresponding esters, followed by transformation into hydrazides. These intermediates are then cyclized to form the 1,3,4-oxadiazole ring, with the introduction of an amino group and a thiol functionality at specific positions. This process is confirmed through various spectroscopic techniques such as 1H-NMR, IR, UV-Vis, and mass spectrometry (R., Kumar, Vikas, & L., 2017).

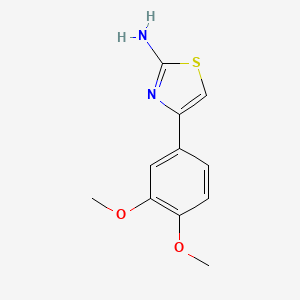

Molecular Structure Analysis

The molecular structure of these compounds is elucidated using spectroscopic analysis, including IR, 1H-NMR, and mass spectrometry. These studies confirm the presence of the 1,3,4-oxadiazole ring, substituted with an amino group and a thiol group at predetermined positions, showcasing the compound's structural integrity and purity (Aziz‐ur‐Rehman et al., 2013).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, leveraging the reactive thiol group and the amino functionality. They have been used to synthesize derivatives through reactions with electrophiles, demonstrating significant versatility in chemical synthesis. The presence of the 1,3,4-oxadiazole ring contributes to their chemical stability and reactivity, facilitating the exploration of their chemical properties in different conditions (Samreen Gul et al., 2017).

Applications De Recherche Scientifique

Antimicrobial and Hemolytic Activity

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol and its derivatives show significant antimicrobial properties. A study conducted by Gul et al. (2017) synthesized a series of these compounds and found them effective against various microbial species, with some compounds showing more potency than others. The synthesized compounds were also evaluated for hemolytic activity, revealing less toxicity, making them candidates for further biological screening (Gul et al., 2017).

Antibacterial Activity

Research by Abood et al. (2019) focused on the synthesis of compounds containing 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol and their preliminary evaluation for antibacterial activity. They found that certain synthesized compounds showed better activity against bacteria like Staphylococcus aureus and Escherichia coli compared to standard antibiotics (Abood et al., 2019).

Anticancer Activity

A study by Gudipati et al. (2011) synthesized derivatives of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol and tested them against HeLa cancer cell lines. The compounds demonstrated a dose-dependent inhibition of cancer cell growth, suggesting potential as anticancer agents (Gudipati et al., 2011).

Green Synthesis and Antioxidant Agents

Yarmohammadi et al. (2020) explored an environmentally friendly synthesis method for 5-substituted 1,3,4-oxadiazole-2-thiol derivatives. They found that these compounds exhibit significant antimicrobial and antioxidant activities, indicating their potential in treating various diseases, including cancer and diabetes (Yarmohammadi et al., 2020).

Corrosion Inhibition

Kalia et al. (2021) investigated the corrosion inhibitive properties of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol on mild steel in acidic solutions. The study demonstrated that these compounds act as effective corrosion inhibitors, making them valuable in industrial applications (Kalia et al., 2021).

Safety And Hazards

Orientations Futures

Research on similar compounds is ongoing, with potential applications in various fields. For instance, covalent organic frameworks (COFs) synthesized from similar compounds have been studied for their potential use in different fields . Additionally, water-soluble porphyrins with unique aggregation properties have been synthesized for potential use in various applications .

Propriétés

IUPAC Name |

5-(4-aminophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,9H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGMOSDEYMCQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352013 | |

| Record name | 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol | |

CAS RN |

32058-82-5 | |

| Record name | 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

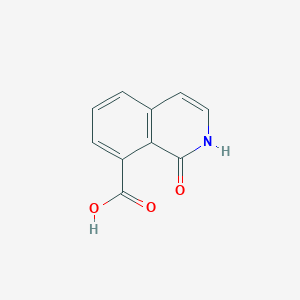

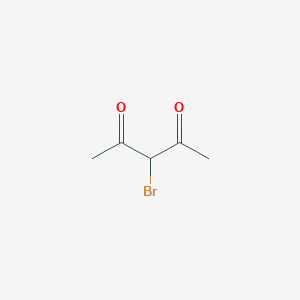

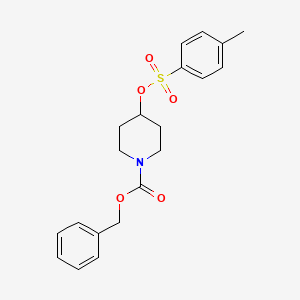

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism by which APOT inhibits corrosion on mild steel?

A: Research indicates that APOT acts as a mixed-type corrosion inhibitor on mild steel in acidic environments []. The inhibition mechanism involves adsorption of APOT molecules onto the metal surface, forming a protective film that hinders the corrosive agents from reaching the metal. This adsorption process is supported by electrochemical impedance spectroscopy (EIS) data, which shows an increase in charge transfer resistance (Rct) and a decrease in double layer capacitance (Cdl) with increasing APOT concentration []. The adsorption behavior of APOT on mild steel aligns with the Langmuir adsorption isotherm [].

Q2: How does the structure of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol compare to its derivative, 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol (MPOT), and how do these structural differences impact their corrosion inhibition properties?

A2: Both APOT and MPOT share the core structure of 1,3,4-oxadiazole-2-thiol. The key difference lies in the substituent at the 5-position of the oxadiazole ring. APOT possesses a 4-aminophenyl group, while MPOT has a 4-methylphenyl group at this position. This structural difference, specifically the presence of the amino group in APOT, influences its interaction with the metal surface. The amino group can participate in stronger interactions, such as hydrogen bonding, with the metal surface compared to the methyl group in MPOT. These stronger interactions could potentially contribute to a more stable and effective protective film, leading to enhanced corrosion inhibition by APOT. Further research is needed to directly compare the inhibition efficiencies of APOT and MPOT and definitively correlate the structural differences to their performance.

Q3: Has 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol shown potential for any biological applications?

A: While the provided research focuses on the corrosion inhibition properties of APOT [], a related study investigates the antimicrobial activity of 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives, synthesized from APOT as a starting material []. This suggests that APOT and its derivatives could hold promise for broader applications, including potential use in pharmaceutical development. Further research is necessary to fully explore the biological activity and safety profile of APOT and its derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,5-Dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B1269480.png)

![ethyl (2Z)-3-[(4-chlorophenyl)amino]-2-cyanoacrylate](/img/structure/B1269493.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269502.png)